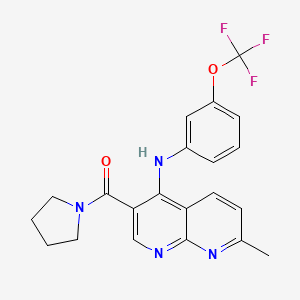

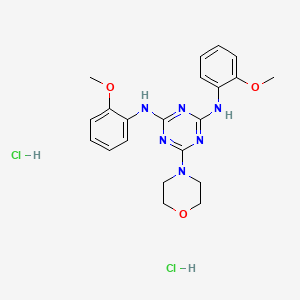

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methylbenzamide” is a complex organic compound. It appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also includes a benzamide group, which is a carboxamide derivative of benzoic acid .

Wissenschaftliche Forschungsanwendungen

Design and Synthesis of Derivatives for Pharmacological Evaluation

A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were designed and synthesized for evaluation as anticonvulsant agents. These compounds, with essential functional groups for benzodiazepine receptor binding and a 4-thiazolidinone ring as the pharmacophore, showed significant anticonvulsant activity in tests, indicating the importance of structural features for biological activity M. Faizi et al., 2017.

Antimicrobial Activity of Thiazole Derivatives

Thiazole ring-incorporating N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and evaluated for their antibacterial and antifungal activities. These studies highlighted the potential of thiazole derivatives as therapeutic agents against bacterial and fungal infections N. Desai et al., 2013.

Corrosion Inhibition Properties

Methoxy-substituted phenylthienylbenzamidine derivatives were investigated as corrosion inhibitors for carbon steel in acidic environments. This research provided insights into the application of organic compounds in materials science, specifically in corrosion protection A. Fouda et al., 2020.

Molecular Structure Analysis

The molecular structure and intermolecular interactions of N-3-hydroxyphenyl-4-methoxybenzamide were studied through X-ray crystallography and DFT calculations. Such analyses are crucial for understanding the relationship between molecular structure and pharmacological or material properties Sedat Karabulut et al., 2014.

Wirkmechanismus

Target of Action

The primary target of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methylbenzamide is Coagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot to prevent excessive bleeding.

Mode of Action

It is believed to interact with its target, coagulation factor x, and potentially alter its function . This could lead to changes in the coagulation cascade, affecting the body’s ability to form clots.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to blood coagulation. By interacting with Coagulation factor X, the compound could potentially influence the coagulation cascade, a series of reactions that are crucial for blood clotting .

Result of Action

Given its potential interaction with Coagulation factor X, it may influence blood clotting processes . .

Eigenschaften

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S/c1-10-5-3-4-6-11(10)15(18)17-9-12(19-2)13-7-8-14(16)20-13/h3-8,12H,9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQNSNSLSQVGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC=C(S2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-tosylpropanamide](/img/structure/B2880640.png)

![2-Chloro-1-[2-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2880644.png)

amine hydrochloride](/img/structure/B2880647.png)

![N-(3-chlorophenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2880650.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride](/img/structure/B2880651.png)

![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide](/img/structure/B2880652.png)

![2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2880657.png)